N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide
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Overview
Description
N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide is an organic compound characterized by the presence of a cyano group, a methoxy group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide typically involves the reaction of 4-cyano-3-methoxybenzylamine with but-2-ynoic acid or its derivatives. The reaction is often carried out under mild conditions, using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-3-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of an alkyne.
N-(4-Cyano-3-methoxyphenyl)prop-2-enamide: Contains a propenamide group instead of an alkyne.
N-(4-Cyano-3-methoxyphenyl)methylamine: Lacks the alkyne group, making it less reactive in certain reactions.
Uniqueness
N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide is unique due to the presence of the alkyne group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
N-[(4-cyano-3-methoxyphenyl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-4-13(16)15-9-10-5-6-11(8-14)12(7-10)17-2/h5-7H,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGXUQMKIRDEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(C=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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